Comprehensive Technical Guide on tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate: Structure, Properties, and Applications in Advanced Peptide Synthesis
Comprehensive Technical Guide on tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate: Structure, Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
In the rapidly evolving landscape of macrocyclic drug discovery and peptidomimetics, the strategic selection of orthogonal protecting groups and reactive handles is paramount. tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate (CAS: 151294-93-8), commonly referred to as Boc-homoallylglycine tert-butyl ester, is a highly specialized, fully protected unnatural amino acid derivative.
Featuring a terminal alkene separated from the alpha-carbon by a two-carbon spacer, this molecule serves as a premier building block for late-stage functionalization. Its dual acid-labile protection scheme (Boc at the N-terminus and tert-butyl ester at the C-terminus) allows researchers to perform aggressive transition-metal-catalyzed modifications—such as olefin cross-metathesis or hydroboration—in the solution phase without risking the integrity of the amino acid core[1]. This whitepaper provides a rigorous structural analysis, mechanistic rationale, and field-validated protocols for utilizing this compound in advanced synthetic workflows.
Physicochemical Profiling & Structural Analysis
The molecular architecture of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is engineered for maximum stability in organic solvents while retaining specific reactivity at its terminal alkene.
-
The Carbon Backbone: A six-carbon chain (hex-5-enoate) provides a flexible hydrophobic spacer, ideal for creating optimized macrocyclic ring sizes (typically i,i+4 or i,i+7 stapling) when incorporated into peptides.
-
The Protecting Groups: The alpha-amino group is masked by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester[2]. Both groups are highly lipophilic, granting the molecule an XLogP3 of 3.58[3], which ensures excellent solubility in non-polar solvents like dichloromethane (DCM) and toluene.
Quantitative Physicochemical Data
To facilitate experimental planning, the core quantitative metrics of the molecule are summarized below, as verified by the Echemi chemical database[2] and Howei Pharm standards.
| Parameter | Value | Reference |
| Systematic Name | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate | [2] |
| CAS Registry Number | 151294-93-8 | |
| Molecular Formula | C₁₅H₂₇NO₄ | [2] |
| Molecular Weight | 285.38 g/mol | |
| Exact Mass | 285.1940 Da | [3] |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | [3] |
| XLogP3 (Lipophilicity) | 3.58 | [2] |
Mechanistic Utility in Synthetic Workflows
As a Senior Application Scientist, it is critical to understand why this specific protection strategy is chosen over alternatives (e.g., Fmoc/tBu or Cbz/Bn).
The Causality of Dual Acid-Labile Protection
While Boc and tert-butyl ester groups are not orthogonal to each other (both are cleaved by strong acids), they are completely orthogonal to basic, nucleophilic, and transition-metal-catalyzed conditions. This fully protected state prevents the N-terminus and C-terminus from coordinating with metal catalysts (like Ruthenium or Palladium), which would otherwise poison the catalyst or lead to unwanted side reactions[1].
The Logic of Global Deprotection
Following the functionalization of the terminal alkene, the modified intermediate must be prepared for Solid Phase Peptide Synthesis (SPPS). Because both the Boc and tert-butyl groups undergo acid-catalyzed cleavage via the formation of a highly stable tert-butyl cation, a single treatment with Trifluoroacetic acid (TFA) achieves global deprotection . This reaction is entropically driven to completion by the irreversible release of isobutylene gas and carbon dioxide.
Workflow logic for the functionalization and deprotection of Boc-homoallylglycine t-butyl ester.
Experimental Protocol: Solution-Phase Olefin Cross-Metathesis
The following protocol outlines a self-validating system for the functionalization of the hex-5-enoate side chain via cross-metathesis, followed by global deprotection. This methodology is adapted from advanced aminopalladation and metathesis workflows documented by the National Institute of Informatics[1].
Phase 1: Cross-Metathesis (CM)
Objective: Couple the terminal alkene with a functionalized olefin (e.g., methyl acrylate) to extend the side chain.
-
Preparation & Degassing: Dissolve 1.0 equivalent of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M.
-
Causality: The solvent must be thoroughly degassed (via freeze-pump-thaw or argon sparging) to remove dissolved oxygen, which rapidly degrades Ruthenium-based catalysts.
-
-
Coupling Partner Addition: Add 3.0 equivalents of the cross-coupling olefin (e.g., methyl acrylate).
-
Catalyst Introduction: Add 5 mol% of Hoveyda-Grubbs 2nd Generation Catalyst .
-
Causality: The bidentate isopropoxystyrene ligand of the Hoveyda-Grubbs catalyst provides exceptional thermal stability and prevents rapid catalyst decomposition, which is critical when working with sterically demanding or coordinating substrates like carbamates[1].
-
-
Reaction: Reflux the mixture under an Argon atmosphere for 12 hours. Monitor via TLC or LC-MS.
-
Self-Validating Quench: Upon completion, add an excess of ethyl vinyl ether and stir for 30 minutes.
-
Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. If this quenching step is omitted, the active catalyst will concentrate during solvent evaporation, driving the reaction backward or causing unwanted double-bond migration (isomerization).
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the fully protected, modified intermediate.
Phase 2: Global Deprotection
Objective: Cleave the Boc and tert-butyl groups simultaneously to yield the free amino acid.
-
Acidic Cleavage: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (0.1 M concentration).
-
Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water.
-
Causality: TIPS acts as a carbocation scavenger. During cleavage, highly reactive tert-butyl cations are generated. Without a scavenger, these cations can re-alkylate the newly freed amino group or the modified side chain.
-
-
Reaction & Isolation: Stir at room temperature for 2 hours. Evaporate the TFA/DCM mixture under a stream of nitrogen. Precipitate the resulting free amino acid (as a TFA salt) using cold diethyl ether, centrifuge, and dry under a high vacuum.
References
-
Howei Pharm. "CAS 151294-93-8 | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, ≥95%". Howei Life Science Solutions. Available at: [Link]
-
National Institute of Informatics (NII). "Total synthesis of (+)-azimine via diastereoselective aminopalladation". NII Institutional Repository. Available at: [Link]
